Product packaging for Z-Gln(Trt)-OH(Cat. No.:CAS No. 132388-60-4)

Z-Gln(Trt)-OH

Cat. No.: B554768
CAS No.: 132388-60-4
M. Wt: 522.6 g/mol
InChI Key: MYOAIKMOWHPBQS-NDEPHWFRSA-N
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Description

Z-Gln(Trt)-OH, with the CAS number 132388-60-4, is a protected L-glutamine derivative extensively used as a crucial intermediate in solid-phase and solution-phase peptide synthesis . This compound features dual protective groups: the amine group is safeguarded by a carbobenzyloxy (Z or Cbz) group, while the side chain amide of glutamine is protected by a trityl (Trt) group . This protection strategy is vital for preventing undesired side reactions during the coupling steps of peptide chain assembly, ensuring high synthetic efficiency and purity . The specific role of the trityl group on the glutamine side chain is to prevent intramolecular cyclization and aspartimide formation, making this building block particularly valuable for synthesizing complex peptides and proteins containing glutamine residues . The compound has a molecular formula of C32H30N2O5 and a molecular weight of 522.6 g/mol . It is typically supplied as a white to off-white powder with a high purity of not less than 99% as determined by HPLC, and a low level of the D-enantiomer impurity, ensuring optical integrity for your research . It is recommended to store this reagent in a sealed container in a cool, dry place (2-8°C), protected from light and moisture, to preserve its stability . This compound is intended for use as an organic synthesis intermediate, pharmaceutical intermediate, and biochemical reagent strictly for research and development purposes . It is not intended for diagnostic or therapeutic use, or for testing on humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30N2O5 B554768 Z-Gln(Trt)-OH CAS No. 132388-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAIKMOWHPBQS-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449899
Record name Z-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132388-60-4
Record name N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Methodological Advancements of Z Gln Trt Oh

Strategies for the Preparation of Z-Gln(Trt)-OH

The synthesis of this compound typically involves the sequential or simultaneous introduction of the benzyloxycarbonyl and triphenylmethyl protecting groups onto the glutamine molecule. Various synthetic pathways have been developed to achieve this, balancing efficiency, yield, and purity.

Direct Protection Approaches

Direct protection strategies aim to introduce both protecting groups in a single or a minimal number of steps. While conceptually simpler, achieving high selectivity and yield can be challenging. One approach involves reacting glutamine with benzyl (B1604629) chloroformate (Z-Cl) to introduce the Z group, followed by reaction with triphenylmethyl chloride (Trt-Cl) or triphenylmethanol (B194598) under acidic conditions to install the Trt group on the side chain. However, controlling the reaction to prevent protection of the alpha-amino group by Trt or reaction at undesired sites requires careful optimization of conditions. google.com

Multi-step Synthetic Pathways

Multi-step synthetic pathways offer greater control over the protection process, allowing for selective introduction of each group. These methods often start from glutamic acid derivatives or employ sequential protection steps on glutamine itself.

A common multi-step approach involves starting from L-glutamic acid. The process often begins with the protection of the alpha-amino group of L-glutamic acid with the benzyloxycarbonyl (Z) group, yielding Z-L-glutamic acid. Subsequently, the side-chain carboxyl group of Z-L-glutamic acid is esterified, typically as a benzyl ester (Z-L-Glu-OBzl). This esterification is crucial for differentiating the alpha-carboxyl from the side-chain carboxyl. Following this, the side-chain amide is formed from the ester, and then the triphenylmethyl (Trt) group is introduced onto the amide nitrogen. Finally, the Z and benzyl ester protecting groups are removed, often through catalytic hydrogenation, to yield this compound. google.com

Alternatively, some routes might involve converting Z-L-glutamic acid to Z-L-glutamine derivatives, followed by tritylation. For instance, Z-L-Glu-OBzl can be converted to Z-L-Gln-OBzl, which is then reacted with triphenylmethanol under acidic catalysis to form Z-L-Gln(Trt)-OBzl. Subsequent hydrogenation removes both the Z and benzyl groups, yielding H-Gln(Trt)-OH, which can then be re-protected with the Z group if needed, or used as is for certain applications. google.com

Selective protection strategies focus on the order and conditions under which the Z and Trt groups are introduced to ensure regioselectivity. For glutamine, the alpha-amino group is generally more reactive towards acylation than the side-chain amide nitrogen.

Benzyloxycarbonylation: The benzyloxycarbonyl (Z) group is typically introduced using benzyl chloroformate (Z-Cl) in the presence of a base (e.g., sodium carbonate or bicarbonate) in an aqueous-organic solvent mixture. This reaction selectively protects the alpha-amino group of glutamine. google.comthieme-connect.deorganic-chemistry.orguni-rostock.de

Triphenylmethylation: The triphenylmethyl (Trt) group is introduced onto the side-chain amide nitrogen of glutamine. This is commonly achieved by reacting the Z-protected glutamine with triphenylmethanol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, in a suitable solvent like acetic acid or dimethylformamide. google.comgoogle.com The bulky nature of the Trt group makes it selective for the amide nitrogen over the alpha-amino group when the latter is already protected. The Trt group is acid-labile, allowing for its removal under milder acidic conditions than some other protecting groups. peptide.comug.edu.pl

The combination of these selective protection steps forms the basis for efficient multi-step syntheses of this compound.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is paramount for achieving high yields, purity, and minimizing side reactions. Key parameters that are often fine-tuned include:

Solvent Choice: Solvents play a critical role in solubility, reaction rates, and selectivity. For benzyloxycarbonylation, aqueous mixtures of dioxane or THF are common. For triphenylmethylation, acetic acid or DMF are frequently used. google.comgoogle.com

Temperature: Reaction temperatures influence reaction kinetics and the potential for degradation or side product formation. For instance, triphenylmethylation often proceeds at moderate temperatures (45-60 °C). google.com

Catalyst: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are essential for the tritylation step. google.comgoogle.com The concentration and type of catalyst can significantly impact reaction time and selectivity.

Reagent Stoichiometry: Precise control over the molar ratios of amino acid, protecting group reagents (e.g., Z-Cl, triphenylmethanol), bases, and catalysts is crucial for maximizing yield and minimizing over-protection or incomplete reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of optimal reaction times.

Work-up and Purification: Efficient isolation and purification methods, such as crystallization or chromatography, are vital for obtaining this compound of sufficient purity for research applications. google.comthieme-connect.de

Purity Considerations and Analytical Methodologies for Synthetic this compound for Research Applications

Ensuring the purity and structural integrity of this compound is critical for its reliable use in peptide synthesis. Impurities can arise from incomplete reactions, side reactions (e.g., racemization, over-protection), or degradation. Analytical methodologies are employed to verify purity and confirm the structure.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a standard technique for assessing the purity of this compound. It can quantify the main product and detect impurities. Chiral HPLC is used to confirm enantiomeric purity, ensuring the L-configuration is maintained. maybridge.comelifesciences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation. The characteristic signals from the benzyloxycarbonyl group (e.g., aromatic protons around 7.1-7.3 ppm) and the triphenylmethyl group (e.g., aromatic protons), as well as the backbone alpha-protons (typically around 4.2-4.5 ppm), provide definitive proof of structure and protection. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to confirm the molecular weight of the synthesized compound, providing further evidence of its identity and purity.

Melting Point (mp): The melting point can serve as an indicator of purity, with pure compounds exhibiting a sharp melting range. google.comwiley-vch.de

Specific Rotation ([α]D): For chiral compounds like this compound, measuring the specific rotation helps confirm the optical purity and stereochemical integrity. maybridge.comwiley-vch.dersc.org

Analytical TechniquePurposeKey Features/SignalsReferences
HPLC Purity assessment, quantification of impurities, chiral purity determinationC18 column, gradient elution (e.g., acetonitrile/water with 0.1% TFA); chiral stationary phases for enantiomeric purity. Purity is typically assessed by peak area percentage (>98%). maybridge.comelifesciences.org
¹H NMR Structural confirmation, identification of protecting groups and amino acid backboneCharacteristic signals for Z group aromatic protons (7.1–7.3 ppm), Trt group aromatic protons, backbone α-protons (4.2–4.5 ppm), and side-chain protons. nih.gov
¹³C NMR Structural confirmation, detailed analysis of carbon frameworkProvides detailed information on the carbon environment of the Z and Trt protecting groups, and the amino acid backbone. nih.gov
Mass Spectrometry Confirmation of molecular weightESI-MS or MALDI-TOF can determine the exact mass (e.g., C32H30N2O5, MW 522.59 g/mol ). nih.gov
Melting Point (mp) Indicator of purityA sharp melting range suggests high purity. For this compound, values around 161-162 °C are reported. google.comwiley-vch.de
Specific Rotation Confirmation of optical purity (enantiomeric excess)Measurement of the angle of rotation of plane-polarized light. Values such as [α]²⁵D = -45 (MeOH) are indicative of the L-configuration. maybridge.comwiley-vch.de

Compound Name Table:

Common AbbreviationFull Chemical Name
This compoundN-alpha-Benzyloxycarbonyl-N-epsilon-(triphenylmethyl)-L-glutamine
ZBenzyloxycarbonyl
TrtTriphenylmethyl (Trityl)
L-glutamineL-Glutamine
L-glutamic acidL-Glutamic Acid
Z-ClBenzyl Chloroformate
Trt-ClTriphenylmethyl Chloride
Z-L-Glu-OBzlN-alpha-Benzyloxycarbonyl-L-glutamic acid benzyl ester
H-Gln(Trt)-OHN-epsilon-(triphenylmethyl)-L-glutamine

Role of Z Gln Trt Oh in Peptide Synthesis Methodologies

Z-Gln(Trt)-OH in Solution-Phase Peptide Synthesis

The Benzyloxycarbonyl (Z or Cbz) group has historically been a cornerstone of solution-phase peptide synthesis (SPPS) peptide.comresearchgate.netbachem.combiosynth.comug.edu.plresearchgate.net. Its robust nature allows for stability during various synthetic manipulations, and its removal is typically achieved through catalytic hydrogenolysis or treatment with strong acids such as trifluoroacetic acid (TFA) or hydrobromic acid in acetic acid peptide.comresearchgate.netbachem.combiosynth.comug.edu.plresearchgate.net. This established methodology makes Z-protected amino acids, including this compound, suitable for incorporation into peptide chains synthesized in solution.

In this compound, the Trityl (Trt) group is appended to the amide nitrogen of the glutamine side chain. This side-chain protection is critical for several reasons. Firstly, it significantly enhances the solubility of the glutamine derivative in common organic solvents used during peptide synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) peptide.comadvancedchemtech.compeptide.com. Unprotected glutamine, in contrast, exhibits poor solubility, often leading to precipitation and reduced coupling efficiency googleapis.comgoogle.com. Secondly, the Trt group effectively prevents undesirable side reactions, most notably the dehydration of the amide side chain to a nitrile. This dehydration can occur when unprotected glutamine residues are exposed to coupling reagents, particularly carbodiimides peptide.comadvancedchemtech.comgoogleapis.com. By shielding the amide, this compound facilitates more reliable and cleaner peptide bond formation in solution.

Comparative Analysis of this compound with Alternative Glutamine Derivatives in Peptide Synthesis

The selection of appropriate glutamine derivatives is crucial for efficient and accurate peptide synthesis, as unprotected glutamine presents several challenges.

Unprotected Glutamine (Gln): The direct use of unprotected glutamine in peptide synthesis is generally discouraged due to significant drawbacks. Its solubility in common peptide synthesis solvents like DMF and NMP is very low, often leading to precipitation and hindering coupling reactions googleapis.comgoogle.com. Furthermore, the amide side chain is prone to dehydration, forming nitriles, particularly when activated by carbodiimide (B86325) coupling reagents peptide.comadvancedchemtech.comgoogleapis.com. N-terminal glutamine residues can also cyclize to form pyroglutamic acid under acidic or basic conditions, leading to chain termination or structural modifications thermofisher.com.

This compound vs. Fmoc-Gln(Trt)-OH:

N-terminal Protection: The primary distinction between this compound and Fmoc-Gln(Trt)-OH lies in their N-terminal protecting groups. This compound features the Benzyloxycarbonyl (Z) group, which is well-suited for solution-phase synthesis and removed by hydrogenolysis or strong acids peptide.comresearchgate.netbachem.combiosynth.comug.edu.plresearchgate.net. In contrast, Fmoc-Gln(Trt)-OH utilizes the 9-Fluorenylmethoxycarbonyl (Fmoc) group, the standard for base-labile Fmoc-based solid-phase peptide synthesis, typically removed with piperidine (B6355638) biosynth.comiris-biotech.de.

Side-chain Protection (Trt): Both derivatives employ the Trityl (Trt) group to protect the glutamine side chain. This protection is highly beneficial as it significantly improves the solubility of the derivative in organic solvents and prevents the dehydration of the amide side chain, a common issue with unprotected glutamine peptide.comadvancedchemtech.compeptide.com. The Trt group is acid-labile and is typically removed using TFA peptide.comthermofisher.comsigmaaldrich.com.

Solubility and Side Reactions: Both this compound and Fmoc-Gln(Trt)-OH demonstrate superior solubility and a reduced propensity for side reactions compared to unprotected glutamine peptide.comadvancedchemtech.compeptide.com. The Trt protection effectively mitigates the risk of nitrile formation.

Application Context: this compound is more directly applicable in solution-phase peptide synthesis strategies where the Z group's removal conditions are compatible. Fmoc-Gln(Trt)-OH is the derivative of choice for modern Fmoc-based solid-phase peptide synthesis due to the orthogonality and mild removal conditions of the Fmoc group.

Comparison with other Side-Chain Protecting Groups: While Trityl is a common and effective protecting group for the glutamine side chain, other derivatives exist, such as those employing Xanthyl (Xan) in Boc chemistry or various alkoxybenzyl groups. However, the Trt group is widely preferred in Fmoc chemistry for glutamine due to its favorable balance of stability, solubility enhancement, and relatively straightforward acid-catalyzed removal peptide.comgoogle.com.

Data Table: Comparison of Glutamine Derivatives in Peptide Synthesis

FeatureUnprotected Glutamine (Gln)This compoundFmoc-Gln(Trt)-OH
N-terminal PG NoneZ (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Side-chain PG NoneTrt (Trityl)Trt (Trityl)
Solubility Poor in DMF/NMP; prone to precipitation peptide.comgoogleapis.comgoogle.comGood in organic solvents advancedchemtech.comvulcanchem.compeptide.comGood in DMF/NMP, comparable to other Fmoc-amino acids peptide.comadvancedchemtech.compeptide.com
Side Reactions Dehydration to nitrile (with carbodiimides) peptide.comadvancedchemtech.comgoogleapis.com; N-terminal cyclization to pyroglutamic acid thermofisher.comTrt protection prevents dehydration peptide.comadvancedchemtech.com; Z group removal conditions (hydrogenolysis/strong acid) may need optimization.Trt protection prevents dehydration peptide.comadvancedchemtech.com; Fmoc removal (base) is orthogonal to Trt.
N-terminal PG Removal N/AHydrogenolysis or strong acids (e.g., TFA, HBr/AcOH) peptide.comresearchgate.netbachem.combiosynth.comug.edu.plresearchgate.netBase (e.g., piperidine) biosynth.comiris-biotech.de
Side-chain PG Removal N/AAcid (e.g., 90-95% TFA) peptide.comthermofisher.comsigmaaldrich.comAcid (e.g., 90-95% TFA) peptide.comthermofisher.comsigmaaldrich.com
Primary Application Not recommended due to issuesSolution-phase peptide synthesis (where Z protection is used)Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Compound List

this compound

Fmoc-Gln(Trt)-OH

Fmoc-Gln-OH

Glutamine (Gln)

Benzyloxycarbonyl (Z/Cbz)

Trityl (Trt)

9-Fluorenylmethoxycarbonyl (Fmoc)

tert-Butyloxycarbonyl (Boc)

Protecting Group Chemistry of Z Gln Trt Oh

The Benzyloxycarbonyl (Z) Group as N-alpha Protection

The Benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide synthesis. rsc.org It serves as a robust urethane-type protecting group for the α-amino group of amino acids. rsc.orgwiley-vch.de

Orthogonality Considerations with Side-Chain Protection

In peptide synthesis, the principle of orthogonality is crucial. It dictates that different protecting groups within a molecule can be removed under distinct conditions, without affecting one another. ru.nlpeptide.combiosynth.com The Z group is considered orthogonal to the acid-labile Trityl (Trt) group. total-synthesis.com This orthogonality is a key feature of the Z-Gln(Trt)-OH molecule, allowing for selective deprotection strategies.

The Z group is stable to the mild acidic conditions used to cleave the Trt group, while the Trt group is stable to the conditions required for Z group removal, such as hydrogenolysis. total-synthesis.combachem.com This differential stability allows for the selective deprotection of either the N-terminus or the glutamine side chain, a critical capability for complex peptide synthesis, including the creation of branched or cyclic peptides. ru.nl

Table 1: Orthogonality of Z and Trt Protecting Groups

Protecting Group Typical Cleavage Condition Stability of Other Group
Z (Benzyloxycarbonyl) Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH) bachem.com Trt group is stable

| Trt (Trityl) | Mildly acidic conditions (e.g., dilute TFA) peptide.com | Z group is stable |

This table illustrates the orthogonal nature of the Z and Trt protecting groups, enabling their selective removal during peptide synthesis.

Cleavage Mechanisms and Conditions for the Z Group

The removal of the Z group, a process known as deprotection, can be achieved through several methods. The most common and mildest method is catalytic hydrogenolysis. total-synthesis.combachem.com

Catalytic Hydrogenolysis : This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). bachem.comiris-biotech.de The mechanism proceeds via the reductive cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide. total-synthesis.com Transfer hydrogenation, using hydrogen donors like cyclohexene (B86901) or formic acid, can also be employed. total-synthesis.com

Strong Acids : The Z group can also be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or anhydrous hydrogen fluoride (B91410) (HF). peptide.combachem.com However, these conditions are harsh and can potentially lead to side reactions if not carefully controlled. ru.nlresearchgate.net The mechanism involves the protonation of the carbamate (B1207046) followed by an SN2-type reaction. total-synthesis.com

An unexpected lability of the Z group has been observed under mild basic conditions, which is explained by a mechanism involving anchimeric assistance from a vicinal amide group. researchgate.net

Impact of Z-Group Removal on Peptide Integrity

While hydrogenolysis is generally a clean and efficient method for Z-group removal, the choice of deprotection conditions can impact the integrity of the growing peptide chain. The use of strong acids can be detrimental to sensitive amino acid residues and may lead to side reactions such as N-benzylation. researchgate.netosti.gov

Careful consideration of the peptide sequence and the presence of other sensitive functional groups is necessary to choose the appropriate deprotection strategy. The goal is to achieve complete removal of the Z group without compromising the structure or purity of the final peptide. nih.gov

The Trityl (Trt) Group for Amide Side-Chain Protection of Glutamine

The side-chain amide of glutamine is reactive and requires protection to prevent undesirable side reactions during peptide synthesis. peptide.com The bulky Trityl (Trt) group is a commonly used protecting group for this purpose, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com

Role of Trityl Protection in Preventing Side Reactions

The primary role of the Trt group on the glutamine side chain is to prevent two major side reactions:

Dehydration : Under coupling conditions, the unprotected side-chain amide of glutamine can undergo dehydration to form a nitrile.

Pyroglutamate Formation : The side-chain amide can cyclize with the N-terminal amino group, especially after deprotection, to form a pyroglutamyl residue. This is a significant chain termination event. ug.edu.pl

The steric bulk of the Trt group effectively prevents these intramolecular reactions, ensuring the integrity of the glutamine residue throughout the synthesis. peptide.com Furthermore, the use of a Trt group on the side chain can improve the solubility of the protected amino acid derivative. peptide.com

Acid-Labile Removal of the Trityl Group

The Trityl group is highly sensitive to acid and can be removed under very mild acidic conditions. peptide.comvulcanchem.com This acid lability is a key feature that allows for its selective removal in the presence of other, more acid-stable protecting groups like the Z group. ug.edu.pl

The standard condition for Trt group removal is treatment with dilute trifluoroacetic acid (TFA), often in a scavenger-containing solution to trap the released trityl cations and prevent side reactions like the alkylation of sensitive residues (e.g., tryptophan). peptide.comthermofisher.com The cleavage is typically rapid and efficient. researchgate.net For instance, the Trt group can be removed with 90% TFA. peptide.com In some cases, even milder conditions, such as 1% TFA in dichloromethane (B109758), can be effective. researchgate.net

Table 2: Common Acidic Reagents for Trityl Group Cleavage

Reagent Typical Concentration Notes
Trifluoroacetic Acid (TFA) 1-95% in a suitable solvent (e.g., DCM) peptide.comug.edu.plresearchgate.net Scavengers are typically added to prevent side reactions.

| HCl in Polyfluorinated Alcohol | 0.1 M in hexafluoroisopropanol or trifluoroethanol researchgate.net | A novel method for cleaving acid-labile groups. |

This table outlines common acidic reagents and their typical concentrations used for the removal of the Trt protecting group from the glutamine side chain.

Scavenger Requirements and By-product Management

The removal of the acid-labile trityl (Trt) protecting group from the side-chain amide of glutamine is a critical step that generates a stable triphenylmethyl (trityl) cation. rsc.orgontosight.ai This carbocation is a reactive electrophile that can lead to several side reactions, including reattachment to the deprotected glutamine or alkylation of other nucleophilic residues in the peptide chain, such as tryptophan or cysteine. sigmaaldrich.compeptide.com To prevent these undesired modifications and to drive the deprotection reaction to completion, the use of "scavengers" is essential. nih.gov

Scavengers are reagents added to the cleavage cocktail that efficiently trap the trityl cation. nih.govgoogle.com Hindered silanes are particularly effective for this purpose. nih.gov Triisopropylsilane (TIS) is a highly effective and commonly used scavenger that irreversibly converts the trityl cation to the inert triphenylmethane. nih.govsigmaaldrich.com Other silanes like triethylsilane (TES) can also be used. google.comsigmaaldrich.com Water is another common scavenger that can quench the trityl cation, although TIS is often preferred for its efficiency, especially when dealing with sensitive residues. nih.govpeptide.com

Common Scavengers for Trityl Deprotection

Scavenger Chemical Formula Key Features
Triisopropylsilane (TIS) C9H22Si Highly effective at quenching the trityl cation; converts it to triphenylmethane. nih.govsigmaaldrich.com
Triethylsilane (TES) C6H16Si An alternative to TIS for scavenging carbocations. google.comsigmaaldrich.com
Water H2O A common scavenger, though may be less efficient than silanes for certain applications. nih.govpeptide.com
Phenol C6H6O Used in some cleavage cocktails to act as a scavenger. peptide.compeptide.com

Stability of Trt Group under Various Synthetic Conditions

The utility of this compound in peptide synthesis is defined by the stability profile of its protecting groups. The Trityl (Trt) group protecting the glutamine side-chain is known for its high acid lability. peptide.com It is readily cleaved under moderately to strongly acidic conditions, such as with high concentrations of trifluoroacetic acid (TFA). ontosight.aipeptide.com For instance, complete removal is often achieved with cleavage cocktails containing 90-95% TFA. sigmaaldrich.compeptide.com

Conversely, the Trt group exhibits significant stability under basic and reductive conditions. tcichemicals.com It is stable to the piperidine (B6355638) solutions (typically 20% in DMF) used for the removal of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group during solid-phase peptide synthesis (SPPS). tcichemicals.combiosynth.com This stability is fundamental to the Fmoc/tBu synthesis strategy, where the Trt group must remain intact through numerous deprotection cycles. biosynth.comresearchgate.net

The Z (benzyloxycarbonyl) group, protecting the N-terminus, is stable to the acidic conditions used for Trt removal and the basic conditions for Fmoc removal. biosynth.com However, the Z group is susceptible to hydrogenolysis (e.g., H₂ with a palladium catalyst), a condition under which the Trt group is generally stable. tcichemicals.combiosynth.com The carboxylic acid (OH) end of the molecule remains as a free acid, ready for activation and coupling.

The stability of the Trt group can be modulated by the concentration of the acid used for deprotection. Very mild acidic conditions, such as 1% TFA in dichloromethane (DCM), can sometimes be used for the selective deprotection of other highly acid-labile groups while leaving the Trt group on glutamine largely intact. iris-biotech.desigmaaldrich.com However, the Trt group on glutamine is generally considered more labile than Trt groups on other residues like cysteine. peptide.com

Stability Profile of Protecting Groups in this compound

Protecting Group Stable To Labile To
Trityl (Trt) Basic conditions (e.g., Piperidine); Reductive conditions (e.g., Hydrogenolysis). tcichemicals.combiosynth.com Acidic conditions (e.g., 95% TFA). sigmaaldrich.compeptide.com

| Z (Benzyloxycarbonyl) | Acidic conditions (e.g., TFA); Basic conditions (e.g., Piperidine). biosynth.com | Hydrogenolysis (e.g., H₂/Pd). tcichemicals.combiosynth.com |

Research Applications and Impact of Z Gln Trt Oh in Biochemical and Medicinal Chemistry

Utilization in Protein Structure and Function Studies

The direct application of Z-Gln(Trt)-OH in techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to determine protein structure is not its primary function. nih.govnih.govnmims.edu Instead, its contribution is indirect but indispensable: it serves as a critical component in the chemical synthesis of peptides that are subsequently used to investigate protein structure and function.

Researchers can chemically synthesize specific domains of a larger protein, enzyme substrates, or inhibitors. The successful synthesis of these peptides, especially those containing reactive glutamine residues, relies on the robust protection strategy offered by derivatives like this compound. The trityl (Trt) group effectively shields the side-chain amide of glutamine during the iterative coupling steps of solid-phase peptide synthesis (SPPS), preventing dehydration and other side reactions. rsc.org Once the desired peptide is assembled, it can be used in various experimental settings:

Enzyme Characterization: Synthesized peptide substrates are used in assays to determine enzyme kinetics and specificity.

Inhibitor Screening: Libraries of peptides can be synthesized to identify potent and selective inhibitors of enzymes, providing insights into their active sites.

Structural Biology: A specific peptide fragment of a protein can be synthesized and used in crystallization trials, sometimes in complex with a binding partner, to elucidate its three-dimensional structure. nih.gov Similarly, isotopically labeled peptides synthesized for NMR studies can reveal dynamic information about protein folding and interactions in solution. nmims.eduspringernature.com

Therefore, while not a direct analytical tool itself, this compound is a key enabler for creating the bespoke peptide tools necessary for high-resolution studies of protein architecture and biological activity.

Role in the Synthesis of Biologically Active Peptides and Analogs

The chemical synthesis of peptides has become a cornerstone of drug discovery and biomedical research, allowing for the precise construction of molecules with tailored biological activities. This compound and its Fmoc analog are central to these efforts, particularly in solid-phase peptide synthesis (SPPS), which allows for the efficient production of complex peptide sequences. drugdeliveryleader.com

Many modern therapeutics are based on native peptides or their engineered analogs, designed for enhanced stability and potency. The synthesis of these drugs often involves standard Fmoc-based SPPS, where the use of side-chain protected amino acids is essential.

A prominent example is the development of Glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide, which are used in the treatment of type 2 diabetes and obesity. drugdeliveryleader.comgoogle.com The synthesis of GLP-1 and its analogs involves the stepwise addition of amino acids on a solid support. drugdeliveryleader.comthemoonlight.io For sequences containing glutamine, a derivative like Fmoc-Gln(Trt)-OH is required to ensure the integrity of the side chain throughout the synthesis. google.com The process allows for the incorporation of non-natural amino acids and modifications, such as fatty acid conjugation, to improve the drug's pharmacokinetic profile. bakerlab.org

Similarly, the development of peptide-based inhibitors for targets like the HIV protease has relied heavily on chemical synthesis. rsc.orgnih.gov These inhibitors often mimic the natural substrate of the protease, and their synthesis requires precise control over stereochemistry and functional groups, a task facilitated by the use of well-defined, protected building blocks like this compound.

Table 1: Key Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationTarget Functional GroupCleavage ConditionKey Feature
BenzyloxycarbonylZα-AminoCatalytic HydrogenationUsed in solution-phase synthesis.
9-FluorenylmethyloxycarbonylFmocα-AminoMild Base (e.g., Piperidine)Standard for modern solid-phase synthesis.
TritylTrtGln/Asn Side-Chain AmideMild Acid (e.g., TFA)Bulky, prevents side reactions, improves solubility. rsc.org
tert-ButyloxycarbonylBocα-AminoStrong Acid (e.g., TFA)An alternative, older strategy for N-terminal protection.

Beyond therapeutics, peptides are synthesized as molecular probes to study biological processes. By incorporating reporter groups like fluorophores, these probes can be used to visualize cellular components, measure enzyme activity, or track molecular interactions. rsc.orgresearchgate.netanaspec.comproteogenix.science

The synthesis of these probes follows standard peptide chemistry protocols where this compound or Fmoc-Gln(Trt)-OH would be used to incorporate glutamine residues. researchgate.net For example, a peptide sequence that is a substrate for a specific protease can be labeled with a fluorophore and a quencher. In its intact state, the probe's fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is separated from the quencher, resulting in a measurable fluorescent signal. This allows for real-time monitoring of enzyme activity in complex biological samples. The modular nature of peptide synthesis enables the creation of a wide variety of such tools for diverse applications in chemical biology. researchgate.net

Contributions to Bioconjugation Chemistry

Bioconjugation involves the linking of two biomolecules, such as a peptide and a protein, or a peptide and a drug molecule. This compound plays a vital role in the synthesis of the peptide components that are subsequently used in these advanced ligation strategies.

Enzymatic ligation methods use enzymes like sortases or butelase to catalyze the formation of a native peptide bond between two peptide fragments under mild, physiological conditions. scispace.comnih.gov These techniques are highly specific and efficient. The process typically involves a peptide fragment with a C-terminal recognition sequence (e.g., LPXTG for Sortase A) and another fragment with an N-terminal glycine (B1666218) or other suitable nucleophile.

The individual peptide fragments are first prepared using chemical synthesis, such as Fmoc-SPPS. During this initial synthesis, a building block like Fmoc-Gln(Trt)-OH is used to incorporate glutamine. After the fragments are synthesized and purified, all protecting groups (including the Trt group) are removed. These fully deprotected peptides are then subjected to the enzyme-mediated ligation reaction to assemble the final, larger polypeptide.

Chemoselective ligation refers to the reaction between two mutually and uniquely reactive functional groups in the presence of many other functionalities. The most prominent example in peptide chemistry is Native Chemical Ligation (NCL). raineslab.compurdue.edu NCL allows for the synthesis of large proteins by coupling two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. scispace.com

The synthesis of these essential peptide fragments is a critical preceding step that relies on SPPS. A glutamine-containing peptide fragment destined for NCL would be synthesized using Fmoc-Gln(Trt)-OH. After the peptide chain is assembled on the resin, specialized cleavage procedures are used to generate the C-terminal thioester or to expose the N-terminal cysteine while removing all side-chain protecting groups, including the trityl group from glutamine. The resulting purified, unprotected fragments are then combined in the NCL reaction to form the final protein product. raineslab.com This combination of SPPS using protected building blocks followed by chemoselective ligation has become a powerful strategy for accessing complex protein targets that are difficult to produce by other means.

Applications in Glycopeptide Synthesis and Modified Peptides

The synthesis of glycopeptides and other modified peptides is a cornerstone of modern biochemical and medicinal chemistry, enabling the exploration of complex biological processes and the development of novel therapeutics. The chemical compound this compound plays a significant, albeit specialized, role in these synthetic endeavors. As a dually protected amino acid, with the benzyloxycarbonyl (Z) group on the α-amino group and the trityl (Trt) group on the side-chain amide of glutamine, it offers specific advantages, particularly in solution-phase peptide synthesis (SPPS) strategies.

The primary challenge in incorporating glutamine into a peptide sequence is the reactivity of its side-chain amide. This functional group can undergo undesirable side reactions, such as dehydration to form a pyroglutamyl residue at the N-terminus or intramolecular cyclization. The trityl (Trt) group, a bulky and acid-labile protecting group, effectively shields the side-chain amide, preventing these unwanted transformations. The benzyloxycarbonyl (Z) group, in turn, protects the α-amino group, allowing for controlled, stepwise elongation of the peptide chain. peptide.comcreative-peptides.com While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is more commonly employed in solid-phase peptide synthesis, the Z-group remains highly relevant for solution-phase strategies, which are often utilized for the synthesis of shorter peptide fragments or in convergent synthesis approaches. peptide.comucalgary.ca

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins. The synthesis of homogenous glycopeptides is essential for studying the precise roles of specific carbohydrate moieties. nih.govcreative-biolabs.com this compound can be utilized in glycopeptide synthesis through several strategies, most notably the building block approach and convergent synthesis.

In the building block approach , a glycosylated amino acid is first synthesized and then incorporated into the growing peptide chain. youngin.comrsc.org While this is more common for O-linked glycosylation on serine or threonine, a glutamine residue protected with the Z- and Trt-groups could be part of a peptide fragment that is later coupled to a glycosylated amino acid or another peptide segment in a solution-phase coupling reaction.

The convergent synthesis strategy involves the separate synthesis of a peptide and a carbohydrate moiety, which are then joined together. dtic.milnih.govresearchgate.net this compound is particularly well-suited for the solution-phase synthesis of peptide fragments that may later be glycosylated or coupled to a larger glycosylated peptide. The stability of the Z-group under a variety of conditions, combined with the acid-lability of the Trt group, provides an orthogonal protection scheme that can be strategically manipulated during a complex synthesis.

Table 1: Comparison of Protecting Group Strategies for Glutamine in Peptide Synthesis

Protecting Group Strategy α-Amino Protection Side-Chain Protection Primary Application Key Features
Z/Trt Z (Benzyloxycarbonyl) Trt (Trityl) Solution-Phase Synthesis Z-group removed by hydrogenolysis; Trt-group is highly acid-labile. peptide.comcreative-peptides.com
Fmoc/Trt Fmoc (9-Fluorenyl- methyloxycarbonyl) Trt (Trityl) Solid-Phase Synthesis Fmoc-group is base-labile, allowing for iterative synthesis on a solid support. nih.gov

| Boc/Xan | Boc (tert-Butoxycarbonyl) | Xan (Xanthyl) | Solid-Phase Synthesis (Boc Chemistry) | Boc-group is removed with moderate acid (e.g., TFA); Xan provides side-chain protection. |

The synthesis of modified peptides, including those with unnatural amino acids, cyclic structures, or other non-standard modifications, is a rapidly growing field aimed at creating peptides with enhanced therapeutic properties, such as increased stability and bioavailability. nih.govcnr.itmdpi.com this compound serves as a crucial starting material for introducing a protected glutamine residue into these complex structures, especially in solution-phase or hybrid solid-solution-phase synthetic routes.

The controlled, stepwise nature of solution-phase synthesis, for which this compound is well-suited, allows for the precise incorporation of glutamine at any desired position in the peptide backbone. Following the assembly of the peptide chain, the protecting groups can be selectively removed to allow for further modifications or to yield the final, deprotected peptide. The orthogonality of the Z- and Trt-groups is again advantageous here, as one can be removed while the other remains intact, enabling site-specific manipulations.

Table 2: Illustrative Steps in a Hypothetical Solution-Phase Synthesis of a Gln-Containing Peptide Fragment using this compound

Step Action Reagents/Conditions Purpose
1 Activation of this compound Carbodiimide (B86325) (e.g., DCC, EDC), HOBt Formation of an active ester to facilitate coupling.
2 Coupling C-terminally protected amino acid or peptide Formation of a new peptide bond.
3 Deprotection of the C-terminus Saponification or other appropriate method Preparation for the next coupling step.
4 Repetition of Steps 1-3 Subsequent Z-protected amino acids Elongation of the peptide chain.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes for Z-Gln(Trt)-OH

The traditional synthesis of protected amino acids, including this compound, often involves multiple steps with the use of hazardous reagents and solvents, leading to significant waste generation. unife.itpeptide.com The principles of green chemistry are increasingly being applied to address these challenges, aiming to develop more environmentally benign and economically viable synthetic processes. unife.itpeptide.com Key areas of focus include the use of greener solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of continuous flow processes. unife.itunibo.itsynthiaonline.com

Research into alternative solvents for peptide synthesis is a significant area of interest. Solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are commonly used, are classified as hazardous. peptide.com Efforts are underway to replace these with more sustainable alternatives that exhibit favorable properties for solid-phase peptide synthesis (SPPS), such as resin swelling and solubility of reagents. nih.gov For the synthesis of this compound, this translates to exploring benign solvent systems for the introduction of the benzyloxycarbonyl (Z) and trityl (Trt) protecting groups.

Furthermore, the development of catalytic methods for the introduction of protecting groups is a promising avenue. This could reduce the reliance on stoichiometric reagents, which are often used in excess and contribute to a lower atom economy. mdpi.com The goal is to design catalytic systems that are highly efficient, selective, and recyclable, thereby minimizing waste and production costs. mdpi.com

Continuous flow synthesis is another emerging technology that offers significant advantages over traditional batch processes. unife.it This approach can lead to improved reaction control, higher yields, and reduced waste streams. The integration of continuous flow technology into the synthesis of this compound could streamline its production, making it a more sustainable and cost-effective process. amidetech.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Protected Amino Acids

Feature Traditional Synthesis Green Synthesis
Solvents Often hazardous (e.g., DMF, DCM) peptide.com Benign and recyclable solvents nih.gov
Reagents Stoichiometric, often in excess Catalytic and highly selective mdpi.com
Process Batch processing Continuous flow synthesis unife.it
Waste Significant generation of hazardous waste Minimized waste streams unife.it

| Atom Economy | Often low | High |

Advanced Protecting Group Chemistries and Orthogonality for Glutamine Derivatives

The success of complex peptide synthesis hinges on the careful selection and strategic use of protecting groups. nih.gov Orthogonality, the ability to selectively remove one type of protecting group in the presence of others, is a cornerstone of modern peptide chemistry. nih.goviris-biotech.de In the context of this compound, the Z group is typically removed by hydrogenolysis, while the Trt group is labile to mild acid. peptide.com This orthogonality allows for the selective deprotection of either the N-terminus or the side chain, enabling the synthesis of complex peptide architectures.

Future research in this area is focused on the development of novel protecting groups with unique cleavage conditions. This would expand the repertoire of orthogonal protecting group schemes, allowing for the synthesis of even more complex biomolecules with diverse functionalities. For glutamine, this could involve the exploration of protecting groups that are sensitive to enzymatic cleavage, light, or specific metal catalysts.

Another area of investigation is the refinement of existing protecting groups to minimize side reactions during synthesis. For instance, the trityl group on the glutamine side chain helps to prevent the formation of pyroglutamate, a common side reaction. peptide.com Research into modified trityl groups or alternative protecting groups that offer enhanced stability or easier cleavage could further improve the efficiency of peptide synthesis.

The concept of "semi-permanent" protecting groups is also gaining traction. iris-biotech.de These groups are stable during chain elongation but can be removed under specific conditions while the peptide is still attached to the solid support, allowing for on-resin modifications such as cyclization or labeling. peptide.com The development of such strategies for glutamine derivatives would broaden their utility in creating peptides with novel structures and functions.

Table 2: Orthogonal Protecting Groups in Peptide Synthesis

Protecting Group Typical Application Cleavage Condition Orthogonal To
Fmoc α-amino group Base (e.g., piperidine) iris-biotech.de tBu, Trt, Boc
Boc α-amino group Strong acid (e.g., TFA) peptide.com Z, Fmoc
Z (Cbz) α-amino group Hydrogenolysis unibo.it Trt, tBu, Fmoc
tBu Side chains (Asp, Glu, Ser, Thr, Tyr) Strong acid (e.g., TFA) iris-biotech.de Fmoc, Z

| Trt | Side chains (Asn, Gln, Cys, His) peptide.com | Mild acid peptide.com | Z, Fmoc |

Expansion of this compound Applications in Complex Biomolecule Synthesis

This compound is a well-established building block in solid-phase peptide synthesis (SPPS), particularly in strategies that utilize the benzyloxycarbonyl (Z) group for N-terminal protection. etwinternational.com Its application is crucial for the synthesis of peptides where the prevention of side-chain reactions of glutamine is critical. etwinternational.com

The future will likely see an expansion of its use in the synthesis of increasingly complex biomolecules. This includes long peptides and small proteins, where the cumulative risk of side reactions is high. The robust protection offered by the Z and Trt groups makes this compound a reliable choice for such challenging syntheses.

Furthermore, the synthesis of peptidomimetics and other modified peptides is a rapidly growing field. This compound can serve as a key starting material for the introduction of non-natural amino acid analogues or for the site-specific modification of the glutamine residue. The orthogonal nature of its protecting groups allows for selective manipulation at different points in the synthetic sequence.

The development of novel ligation chemistries is another area that will impact the use of this compound. These methods allow for the assembly of large proteins from smaller, synthetically accessible peptide fragments. Protected glutamine derivatives like this compound are essential for the preparation of these peptide fragments, ensuring that the glutamine side chain remains intact during the ligation process.

Integration with High-Throughput and Automated Synthesis Platforms

The demand for large libraries of peptides for drug discovery and other applications has driven the development of high-throughput and automated synthesis platforms. americanpeptidesociety.orgbeilstein-journals.org These systems enable the rapid and parallel synthesis of hundreds or even thousands of peptides. americanpeptidesociety.org

The integration of this compound and other protected amino acids into these automated workflows is essential for their successful operation. americanpeptidesociety.org This requires that the building blocks are highly pure, stable, and compatible with the automated protocols. The solubility of protected amino acids in the solvents used for SPPS is also a critical factor. google.com The trityl group on the side chain of glutamine not only prevents side reactions but also improves the solubility of the Fmoc-protected derivative in common SPPS solvents like DMF. peptide.com

Future advancements in automated synthesis technology will likely focus on increasing speed, efficiency, and the ability to synthesize more complex and modified peptides. amidetech.comnih.gov This will necessitate the continued availability of high-quality protected amino acids like this compound that are optimized for use in these sophisticated instruments. The development of real-time monitoring and feedback control systems in automated synthesizers will further enhance the reliability of peptide synthesis, allowing for on-the-fly adjustments to coupling and deprotection steps. americanpeptidesociety.org

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound N/A
N,N-dimethylformamide DMF
Dichloromethane DCM
Benzyloxycarbonyl Z or Cbz
Trityl Trt
Fluorenylmethyloxycarbonyl Fmoc
tert-Butoxycarbonyl Boc
tert-Butyl tBu

Q & A

What is the role of the Trityl (Trt) protecting group in Z-Gln(Trt)-OH during peptide synthesis, and how can its introduction/removal be optimized?

Basic
The Trityl (Trt) group protects the side-chain amine of glutamine (Gln) during solid-phase peptide synthesis (SPPS) to prevent unintended reactions. Its bulky aromatic structure enhances steric shielding, reducing side reactions during coupling. To introduce Trt, the synthesis typically involves reacting Z-Gln-OH with triphenylmethanol in acetic acid with a catalytic acid (e.g., H₂SO₄) at 50°C, achieving ~70% yield after crystallization . Removal requires mild acidic conditions (e.g., 1% TFA in DCM) to avoid deprotecting other acid-labile groups. Optimizing reaction time and temperature during Trt introduction minimizes byproducts, while controlled acid exposure ensures selective cleavage .

How can researchers address solubility challenges of this compound in organic solvents commonly used for SPPS?

Basic
this compound exhibits poor solubility in non-polar solvents (e.g., DCM) due to its high molecular weight (522.59 g/mol) and aromatic Trt group. To enhance solubility:

  • Pre-dissolve in DMF or DMSO (polar aprotic solvents) before adding to resin.
  • Use sonication at 37°C to disrupt crystalline structures .
  • Adjust solvent mixtures (e.g., DCM:DMF 1:1) to balance solubility and coupling efficiency.
    Experimental data show conflicting solubility predictions (e.g., ESOL: -5.98 vs. SILICOS-IT: -10.17), necessitating empirical validation under specific conditions .

What strategies improve the coupling efficiency of this compound in sterically hindered peptide sequences?

Advanced
Coupling efficiency drops in sterically hindered environments due to the Trt group’s bulk. Mitigation strategies include:

  • Activation agents : Use HATU or PyAOP instead of HOBt/DIC for stronger activation.
  • Temperature : Increase to 50–60°C to enhance molecular mobility .
  • Double coupling : Repeat coupling steps with fresh reagents.
  • Microwave-assisted SPPS : Reduces reaction time and improves yield . Monitor racemization via HPLC to ensure chiral integrity .

How should researchers analyze and resolve discrepancies in reported solubility data for this compound?

Advanced
Discrepancies arise from computational models (e.g., ESOL vs. SILICOS-IT predicting 0.000545 mg/mL vs. 0.0000000353 mg/mL) . To resolve:

Experimental validation : Use dynamic light scattering (DLS) or nephelometry to quantify solubility in target solvents.

Control variables : Standardize temperature, solvent purity, and agitation methods.

Cross-reference synthesis protocols : Ensure impurities (e.g., residual acetic acid) do not skew measurements .

What methods prevent racemization of this compound during peptide chain elongation?

Advanced
Racemization occurs under basic or high-temperature conditions. Prevention methods:

  • Low-temperature coupling : Perform reactions at 0–4°C.
  • Additives : Include HOBt or Oxyma to suppress base-induced epimerization.
  • Short activation times : Limit pre-activation of carboxylate to <5 minutes.
    Validate chiral purity via chiral HPLC or circular dichroism (CD) spectroscopy .

How can researchers ensure compatibility of this compound with other acid-labile protecting groups in complex peptide syntheses?

Advanced
The Trt group’s mild acid sensitivity (cleaved by 1% TFA) allows compatibility with stronger acid-stable groups (e.g., Boc). To avoid premature deprotection:

  • Use orthogonal protection schemes (e.g., Fmoc for α-amine, Trt for side-chain).
  • Optimize TFA concentration and exposure time during cleavage.
  • Monitor side reactions via LC-MS after each deprotection step .

What are the critical parameters for characterizing the purity of this compound post-synthesis?

Basic
Key characterization methods:

  • HPLC : Purity >98% with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).
  • Mass spectrometry : Confirm molecular ion peak at m/z 522.59 .
  • NMR : Verify Trt group integrity (aromatic protons at 7.2–7.4 ppm) .

How does the Trt group influence the pharmacokinetic properties of peptides incorporating this compound?

Advanced
The Trt group increases log P (consensus 4.34), enhancing lipophilicity and membrane permeability. However, its bulk may reduce bioavailability (Bioavailability Score: 0.56) and P-gp substrate affinity . Post-synthetic deprotection is critical to restore peptide hydrophilicity for therapeutic efficacy. Use in vitro assays (e.g., Caco-2 permeability) to evaluate transport kinetics .

What computational tools predict synthetic pathways for this compound derivatives with modified protecting groups?

Advanced
Retrosynthesis tools (e.g., AiZynthFinder) leverage reaction databases (Reaxys, Pistachio) to propose routes for derivatives. Key steps:

Replace Trt with photolabile (e.g., NVOC) or enzyme-labile groups.

Simulate coupling efficiency via DFT calculations (e.g., Gaussian).

Validate route feasibility with small-scale trials .

How should researchers design stability studies for this compound under long-term storage conditions?

Basic
Stability protocols:

  • Storage : Sealed desiccants at -20°C in amber vials to prevent moisture/light degradation.
  • Periodic analysis : Assess purity via HPLC every 6 months.
  • Stress testing : Expose to 40°C/75% RH for 4 weeks to simulate accelerated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.